molecular formula C17H20NOP B14343093 N-(3-Methylbutylidene)-P,P-diphenylphosphinic amide CAS No. 106017-30-5

N-(3-Methylbutylidene)-P,P-diphenylphosphinic amide

Cat. No.: B14343093
CAS No.: 106017-30-5
M. Wt: 285.32 g/mol
InChI Key: NXTDKOQHWKJTSA-UHFFFAOYSA-N
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Description

N-(Diphenylphosphinyl)-3-methylbutane-1-imine is an organic compound that features a phosphinyl group attached to an imine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Diphenylphosphinyl)-3-methylbutane-1-imine can be synthesized through the reaction of N-diphenylphosphinyl imines with α-bromoallyllithium in the presence of freshly fused zinc chloride (ZnCl2). This reaction typically occurs at low temperatures, around -78°C, and yields the desired product with good regioselectivity .

Industrial Production Methods

While specific industrial production methods for N-(Diphenylphosphinyl)-3-methylbutane-1-imine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylphosphinyl)-3-methylbutane-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted imines and amines.

Scientific Research Applications

N-(Diphenylphosphinyl)-3-methylbutane-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(Diphenylphosphinyl)-3-methylbutane-1-imine exerts its effects involves the interaction of the phosphinyl group with various molecular targets. The phosphinyl group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the imine group can participate in nucleophilic addition reactions, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

    N-(Diphenylphosphinyl)-2-propenimine: Similar in structure but with a different alkyl chain.

    N-(Diphenylphosphinyl)-benzaldimine: Contains a benzene ring instead of a butane chain.

Uniqueness

N-(Diphenylphosphinyl)-3-methylbutane-1-imine is unique due to its specific combination of a phosphinyl group and a branched butane chain. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

106017-30-5

Molecular Formula

C17H20NOP

Molecular Weight

285.32 g/mol

IUPAC Name

N-diphenylphosphoryl-3-methylbutan-1-imine

InChI

InChI=1S/C17H20NOP/c1-15(2)13-14-18-20(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3

InChI Key

NXTDKOQHWKJTSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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